molecular formula C10H7F3O2 B3013710 (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one CAS No. 41463-86-9

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one

Cat. No. B3013710
CAS RN: 41463-86-9
M. Wt: 216.159
InChI Key: FOIZANFRLYGPFF-TWGQIWQCSA-N
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Description

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EF24 is a curcumin analog that was first synthesized in 2008 and has since been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

1. Synthesis and Structure Studies

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one has been utilized in the synthesis and structural analysis of various compounds. For instance, its derivatives are used in creating metallocyclic MO2(2+) derivatives with unique structures and cation-binding properties (McCormick et al., 2014). Another application involves its use in the synthesis of 3‐Fluorofuran‐2(5H)‐ones, highlighting its versatility in creating novel fluorinated compounds (Pomeisl et al., 2007).

2. Stereoisomerism and Spectroscopic Properties

The compound's stereoisomerism is a significant area of study. Research has shown that it can exist in different isomeric forms, which are influenced by factors like light exposure and atmospheric oxygen (Filyakova et al., 1991). Additionally, its spectroscopic, structural, and conformational properties have been extensively studied, revealing insights into its molecular structure and behavior under various conditions (Hidalgo et al., 2012).

3. Electrolyte Additives in Lithium-Ion Batteries

One of the novel applications of (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one derivatives is in lithium-ion batteries. These derivatives have been investigated as potential electrolyte additives, contributing to the formation of solid electrolyte interphase (SEI) and improving battery performance (Kubota et al., 2012).

4. In Synthesis of Regioisomeric Amino Enones

The compound plays a crucial role in synthesizing regioisomeric amino enones. These reactions lead to the creation of unique structures with specific electronic and molecular properties, influencing the way these compounds interact and form crystals (Slepukhin et al., 2020).

5. Luminescent Metal Complexes

Another intriguing application is in the synthesis of luminescent metal complexes. Fluorinated derivatives of the compound have been used to create zinc(II) complexes with significant photoluminescent properties, useful in various optical and electronic applications (Li et al., 2013).

properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6,14H/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRLQETZGSWUNO-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240136
Record name 4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41463-86-9
Record name 4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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